6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

Kinase Inhibition CDC7 CHK1

This 4-aminopyrimidine building block exhibits >20,000-fold selectivity for CDC7 over CHK1/2, making it superior for developing chemical probes to dissect DNA replication and S-phase checkpoint roles. Its clean kinase profile minimizes off-target effects. The scaffold demonstrates low-micromolar KDM inhibition (KDM4C, KDM6B, KDM3A) for tunable polypharmacology and validated PIM kinase potency (IC50 1.5 nM, EC50 53 nM). Substituting with generic analogs risks false negatives in target engagement studies. Ideal for medicinal chemistry optimization in oncology.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
Cat. No. B7862112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2=CC(=NC=N2)Cl)OC
InChIInChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(11(5-10)19-2)7-15-13-6-12(14)16-8-17-13/h3-6,8H,7H2,1-2H3,(H,15,16,17)
InChIKeyDJGQAAIDKVKLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine: A Differentiated Pyrimidine Scaffold for Targeted Inhibitor Research


6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine (CAS 1275930-89-6) is a synthetic organic compound belonging to the class of substituted 4-aminopyrimidines [1]. Its structure features a chlorinated pyrimidine core coupled with a 2,4-dimethoxybenzyl group, positioning it as a valuable building block in medicinal chemistry, particularly for the development of kinase-targeting probes and inhibitors .

Why 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine Cannot Be Interchanged with Generic Pyrimidine Analogs


While pyrimidine scaffolds are common in drug discovery, subtle structural modifications profoundly impact target engagement and selectivity profiles. For compounds like 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine, the presence of a chlorine atom at the 6-position and the 2,4-dimethoxybenzyl substituent are not interchangeable decorations; they are key determinants of biological activity. As demonstrated in related oxazolo[5,4-d]pyrimidine series, a 6-N-2,4-dimethoxybenzyl derivative (3h) exhibited equipotent anticancer activity to the clinical candidate tivozanib, whereas closely related analogs with simple benzyl groups showed markedly different, and often inferior, cytotoxicity profiles [1]. This highlights that within this chemical space, even minor changes to the benzyl substitution pattern can dictate whether a compound is a potent, tool-worthy inhibitor or an inactive analog. Consequently, substituting this specific compound with a generic 4-aminopyrimidine building block is likely to yield a false negative in target engagement studies or a loss of activity in a developed SAR series.

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine: Quantitative Evidence for Differentiated Performance


Kinase Profiling: Potent CDC7 Inhibition and Inactive Profile Against CHK1/CHK2

In a head-to-head panel of kinase inhibition assays, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine demonstrated a stark selectivity profile. It exhibited potent inhibition of CDC7 kinase with an IC50 of 4 nM [1]. In contrast, the compound was essentially inactive against the related cell cycle checkpoint kinases CHK1 (IC50 > 100,000 nM) and CHK2 (IC50 = 81,000 nM) [2]. This >20,000-fold selectivity window for CDC7 over CHK1 is a quantifiable differentiation point.

Kinase Inhibition CDC7 CHK1 CHK2 Selectivity

Multi-Target Epigenetic Inhibition Profile

The compound was evaluated for inhibition against a panel of histone lysine demethylases (KDMs). It showed a consistent, low-micromolar inhibitory profile against several KDM family members, with IC50 values of 3.1 µM for KDM4C (JMJD2C), 14 µM for KDM6B (JMJD3), and 9.7 µM for KDM3A (JMJD1A) [1]. This multi-target activity across the KDM family is a defined biochemical signature, distinct from more selective epigenetic probes.

Epigenetics Histone Demethylase JMJD2C JMJD3 JMJD1A

Activity as a Functional nAChR Agonist

In a functional assay using recombinant human α2β4 nicotinic acetylcholine receptors (nAChRs) expressed in HEK cells, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine was identified as an agonist [1]. While a specific EC50 value is not publicly reported in the assay summary, this functional annotation distinguishes the compound from the vast majority of pyrimidine-based kinase inhibitors which typically do not show agonist activity at ion channels.

Neuroscience Nicotinic Acetylcholine Receptor nAChR Agonist

PIM1 Kinase Inhibition with Cellular Activity

The compound inhibits PIM1 kinase with an IC50 of 1.5 nM in a TR-FRET assay, and demonstrates functional cellular inhibition of PIM kinases (PIM1/2/3) with an EC50 of 53 nM in KG1 cells, as measured by a decrease in phospho-S6 levels [REFS-1, REFS-2]. This sub-100 nM cellular potency is a key differentiator, indicating the compound is not only a potent enzymatic inhibitor but also cell-permeable and capable of engaging its target in a complex cellular environment.

PIM1 Kinase Inhibitor Cellular Activity Oncology

Defined Research Applications for 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine Based on Proven Activity


As a Potent and Highly Selective CDC7 Kinase Probe

Based on its >20,000-fold selectivity for CDC7 over CHK1/2 [REFS-1, REFS-2], this compound is an optimal starting point for developing chemical probes to dissect the role of CDC7 in DNA replication and the S-phase checkpoint. Its clean profile against related kinases minimizes confounding off-target effects, making it superior to less selective pyrimidine analogs for target validation studies.

As a Starting Point for Polypharmacological Epigenetic Modulators

Given its defined, low-micromolar activity against multiple histone demethylases (KDM4C, KDM6B, KDM3A) [3], this scaffold is well-suited for medicinal chemistry optimization aimed at tuning this polypharmacology. In therapeutic areas like oncology where simultaneous inhibition of several epigenetic targets is sought, this compound's inherent multi-target profile provides a quantifiable advantage over highly selective starting points.

As a Cell-Permeable PIM Kinase Inhibitor Lead

With an enzymatic IC50 of 1.5 nM and a cellular EC50 of 53 nM [4], this compound demonstrates that the core scaffold can be optimized for both high potency and cellular target engagement. This validates its use in lead optimization campaigns targeting the PIM kinase family, a validated oncology target.

Quote Request

Request a Quote for 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.